3-(4-methoxyphenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-20-10-7-17(8-11-20)9-12-21(26)23-14-13-18-15-24-22(25-16-18)19-5-3-2-4-6-19/h2-8,10-11,15-16H,9,12-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUYGFABYHNYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate through a reaction involving methoxybenzene and an appropriate halogenating agent.
Synthesis of the Phenylpyrimidinyl Intermediate: The next step involves the synthesis of the 2-phenylpyrimidin-5-yl intermediate, which can be achieved through a condensation reaction between a pyrimidine derivative and a phenyl-substituted reagent.
Coupling Reaction: The final step is the coupling of the two intermediates to form the desired product. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and phenylpyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound shares a propanamide scaffold with multiple derivatives, but its substituents distinguish it from others:
- 2-Phenylpyrimidin-5-yl ethyl group : Introduces a rigid aromatic heterocycle, which may improve target affinity compared to simpler alkyl or aryl substituents (e.g., methylthioethyl groups in or pyridyl cyclopropane in ).
Physicochemical Properties
- Compound 6 (): A 4-methoxyphenyl-containing derivative with a melting point of 131–132°C , indicating higher crystallinity than fluorophenyl analogs (e.g., Compound 5, m.p. 126–127°C ).
Functional Group Impact
- Acetamido vs. Sulfonamido Groups : Compound 6 (acetamido) and Compound 7 (methylsulfonamido) in demonstrate that electron-withdrawing sulfonamides may lower solubility compared to acetamides, a consideration for the target compound’s design.
- Heterocyclic Moieties : The 2-phenylpyrimidin-5-yl group in the target compound contrasts with pyridin-3-yl ( ) or furopyridine ( ) systems, which may alter π-π stacking interactions in biological targets.
Data Table: Key Comparisons
Research Implications
- Pharmacological Potential: The target compound’s pyrimidine moiety may confer kinase or protease inhibition activity, as seen in pyrimidine-based drugs. However, its efficacy relative to fluorophenyl or chlorophenyl analogs ( ) requires experimental validation.
- Synthetic Optimization : Lessons from suggest that modifying coupling agents or protecting groups could improve yield .
Biological Activity
3-(4-methoxyphenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide, with the CAS number 2034482-48-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 361.4 g/mol. The structure includes a methoxyphenyl group and a pyrimidine derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034482-48-7 |
| Molecular Formula | C22H23N3O2 |
| Molecular Weight | 361.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antiparasitic Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiparasitic properties. For instance, derivatives like N-(4-methoxyphenyl)pentanamide have shown efficacy against Toxocara canis, a nematode responsible for zoonotic infections. These compounds demonstrated a time- and concentration-dependent reduction in parasite viability, suggesting potential applications in treating parasitic infections .
Cytotoxicity Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of similar compounds on human cell lines. For example, N-(4-methoxyphenyl)pentanamide exhibited lower cytotoxicity compared to the standard anthelmintic drug albendazole, indicating a favorable safety profile for further development . The selectivity index (SI), which measures the safety margin of antiparasitic agents over human cells, was notably higher for these derivatives.
Mechanistic Insights
The mechanism by which these compounds exert their antiparasitic effects involves disruption of the mitochondrial function in parasites, leading to cell death. Studies have shown that exposure to these compounds alters mitochondrial membrane potential and induces apoptosis-like features in parasites at micromolar concentrations .
Study on N-(4-Methoxyphenyl)Pentanamide
A pivotal study evaluated N-(4-methoxyphenyl)pentanamide against Toxocara canis larvae. The results indicated that at a concentration of 50 µM:
- 24 hours : Immobilization observed.
- 48 hours : Significant reduction in motility.
- 72 hours : Complete lethality was achieved.
This study underscores the potential of derivatives based on the structure of this compound as viable candidates for developing new antiparasitic therapies .
Pharmacokinetic Properties
Pharmacokinetic studies suggest that similar compounds can effectively permeate the blood-brain barrier (BBB), which is crucial for treating central nervous system infections caused by parasites. Predictions indicate favorable absorption and distribution characteristics, enhancing their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
